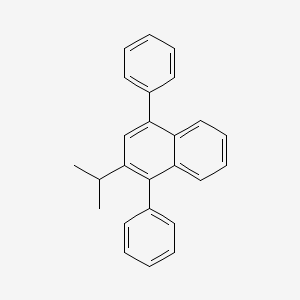![molecular formula C21H13NO2 B14200109 2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione CAS No. 922190-47-4](/img/structure/B14200109.png)
2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a naphthalene moiety linked to an isoindole structure via a propynyl chain
Métodos De Preparación
The synthesis of 2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione typically involves the alkylation of 3-(naphthalen-1-yl)prop-2-yn-1-amine with appropriate reagents. One method includes the use of 3-phenylprop-2-en-1-yl bromide in acetonitrile, followed by cyclization under mild conditions with aqueous alkali . The reaction conditions involve heating the mixture at 40–45°C for 10–15 minutes, followed by additional heating at 70–75°C for 15–20 minutes . This process yields the desired product in high purity and yield.
Análisis De Reacciones Químicas
2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in intramolecular cycloaddition reactions, forming potentially biologically active isoindolium salts.
Substitution Reactions: The presence of the naphthalene and isoindole moieties allows for electrophilic and nucleophilic substitution reactions under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Biology and Medicine: The compound’s derivatives have shown potential biological activity, making it a candidate for drug development and medicinal chemistry.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets through its naphthalene and isoindole moieties. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects . The exact molecular targets and pathways depend on the specific derivatives and their applications.
Comparación Con Compuestos Similares
Similar compounds to 2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione include other naphthalene and isoindole derivatives. These compounds share structural similarities but differ in their functional groups and specific applications. For example:
Naphthalene Derivatives: Compounds like naphthalene-1-yl-propynyl derivatives have similar structural features but may differ in their reactivity and applications.
Isoindole Derivatives: Isoindole-based compounds with different substituents can exhibit varied biological activities and chemical properties.
Propiedades
Número CAS |
922190-47-4 |
|---|---|
Fórmula molecular |
C21H13NO2 |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
2-(3-naphthalen-1-ylprop-2-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H13NO2/c23-20-18-12-3-4-13-19(18)21(24)22(20)14-6-10-16-9-5-8-15-7-1-2-11-17(15)16/h1-5,7-9,11-13H,14H2 |
Clave InChI |
SEFZQYBOKPVWNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C#CCN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14200029.png)
![5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline](/img/structure/B14200035.png)

![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14200038.png)
![3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol](/img/structure/B14200043.png)
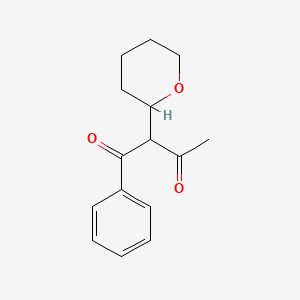
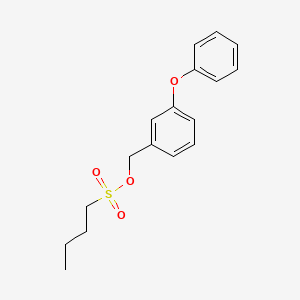
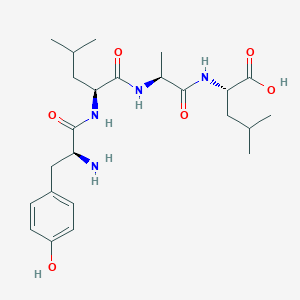
![N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine](/img/structure/B14200074.png)
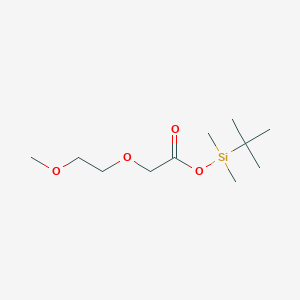
![10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14200082.png)
![2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol](/img/structure/B14200083.png)
![N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14200089.png)
